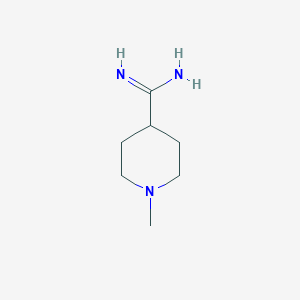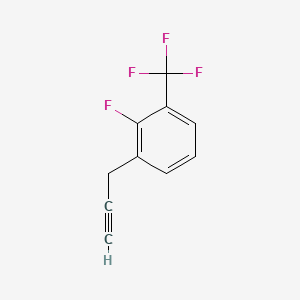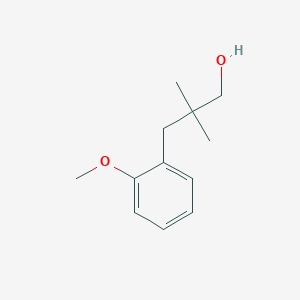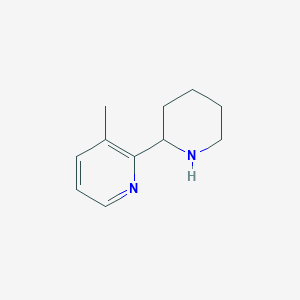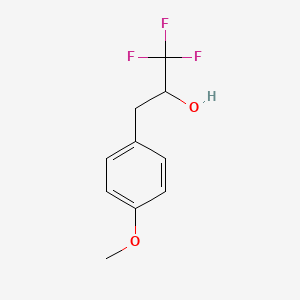
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol: is an organic compound that belongs to the class of secondary alcohols It features a trifluoromethyl group and a methoxyphenyl group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base, followed by reduction of the resulting intermediate.
Example Synthetic Route:
-
Aldol Condensation:
Reactants: 4-methoxybenzaldehyde, trifluoroacetone
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Product: Intermediate β-hydroxyketone
-
Reduction:
Reactants: Intermediate β-hydroxyketone
Conditions: Reducing agent (e.g., sodium borohydride), solvent (e.g., methanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Esterification: Formation of esters with carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Esterification: Reagents such as acetic anhydride or acetyl chloride.
Major Products Formed
Oxidation: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
Reduction: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters such as 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-yl acetate
科学研究应用
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be compared with similar compounds such as:
1,1,1-Trifluoro-2-phenylpropan-2-ol: Lacks the methoxy group, resulting in different chemical and biological properties.
1,1,1-Trifluoro-3-(4-hydroxyphenyl)propan-2-ol:
1,1,1-Trifluoro-3-(4-chlorophenyl)propan-2-ol: Contains a chloro group, which can influence its chemical behavior and interactions.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds.
属性
分子式 |
C10H11F3O2 |
|---|---|
分子量 |
220.19 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-15-8-4-2-7(3-5-8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
InChI 键 |
CXMGVRYEFRBQFP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


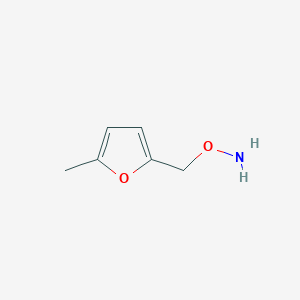
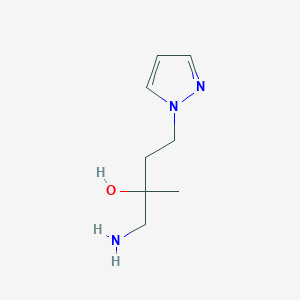
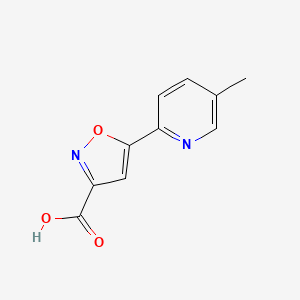

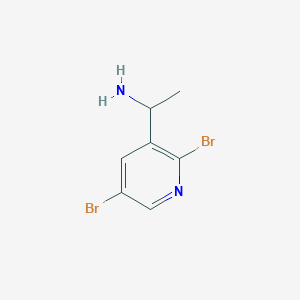

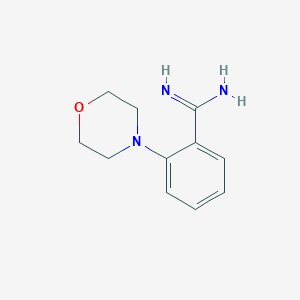
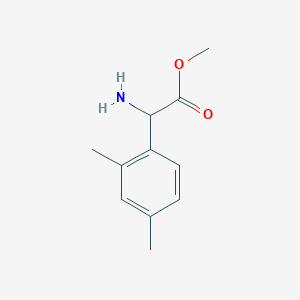
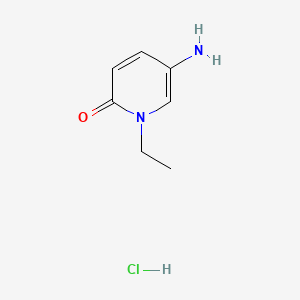
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
